Emicymarin
Description
Emicymarin (CID 10575) is a natural compound identified for its ability to enhance apolipoprotein A-I (ApoA-I) transcription in HepG2 cells. It belongs to the cardiac glycoside class and shares structural similarities with cymarin, another cardiac glycoside. This compound’s molecular formula is C₃₀H₄₆O₉, with a complex structure featuring a steroidal core, a sugar moiety, and a furanone ring .
This compound’s pharmacological significance lies in its 77% increase in ApoA-I transcription at concentrations of 18–45 μM, outperforming many structurally related compounds . This effect is linked to its interaction with bromodomain-containing protein 4 (BRD4), a epigenetic regulator implicated in lipid metabolism .
Properties
Molecular Formula |
C30H46O9 |
|---|---|
Molecular Weight |
550.7 g/mol |
IUPAC Name |
3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,14-dihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H46O9/c1-16-23(32)25(36-4)24(33)26(38-16)39-18-5-9-27(2)20-6-10-28(3)19(17-13-22(31)37-15-17)8-12-30(28,35)21(20)7-11-29(27,34)14-18/h13,16,18-21,23-26,32-35H,5-12,14-15H2,1-4H3 |
InChI Key |
MABTYQWWFMMYTE-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)O)OC)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)O)OC)O |
Synonyms |
emicymarin |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Emicymarin typically involves the glycosylation of periplogenin with a suitable sugar donor. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the glycosylation process. The reaction is carried out in an anhydrous solvent such as dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from natural sources, particularly plants belonging to the Apocynaceae family. The extraction process includes solvent extraction followed by chromatographic purification to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Emicymarin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of reduced glycosides.
Substitution: This compound can undergo substitution reactions, particularly at the glycosidic linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of nucleophiles such as thiols or amines under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized glycosides, reduced glycosides, and substituted glycosides, each with varying degrees of biological activity .
Scientific Research Applications
Emicymarin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and enzyme inhibition.
Biology: Employed in research on cellular ion transport mechanisms due to its ability to inhibit sodium-potassium ATPase.
Medicine: Investigated for its potential therapeutic effects in treating heart failure and other cardiovascular diseases.
Mechanism of Action
Emicymarin exerts its effects primarily by inhibiting the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn affects calcium ion concentrations through the sodium-calcium exchanger. The resulting increase in intracellular calcium enhances cardiac contractility, making this compound a potent cardiotonic agent .
Comparison with Similar Compounds
Cymarin
- Structural Similarity : Emicymarin is a direct structural analog of cymarin, sharing a steroidal backbone and sugar moiety.
- Functional Comparison: Cymarin increases ApoA-I transcription by 37% at 50 μM , whereas this compound achieves a 77% increase at 18–45 μM . The enhanced efficacy of this compound may arise from differences in its furanone ring or sugar group, which could improve target binding .
Eriodictyol
- Structural Similarity: Eriodictyol is a flavonoid analog of hesperetin, with a hydroxyl group substitution enhancing its bioactivity.
- This compound’s 77% efficacy highlights the advantage of steroidal glycosides over flavonoids in ApoA-I modulation .
Equilenin
- Structural Similarity : A steroid derivative with a planar aromatic ring system.
- Functional Comparison :
Comparison with Functionally Similar Compounds
9(S)-HOTrE
- Functional Similarity : Both compounds enhance ApoA-I via BRD4 inhibition.
- This compound’s higher efficacy (77%) and structural stability make it a more viable candidate .
RVX208 (BET Inhibitor)
- Functional Similarity : RVX208, a synthetic BET inhibitor, shows dose-dependent ApoA-I increases.
- Key Differences: RVX208 requires nanomolar concentrations but has off-target effects on PPARα . this compound’s natural origin and specificity for BRD4 reduce toxicity risks .
Data Table: Comparative Analysis of Key Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
